molecular formula C9H7ClN2O2 B1349336 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 885275-55-8

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1349336
CAS No.: 885275-55-8
M. Wt: 210.62 g/mol
InChI Key: KGGHLBBFRZSXPG-UHFFFAOYSA-N
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Description

Structural Classification Within Imidazopyridine Derivatives

The imidazopyridine family encompasses a diverse collection of heterocyclic compounds formed through the fusion of an imidazole ring with a pyridine ring, resulting in various possible geometric arrangements and bonding patterns. Within this classification system, this compound belongs specifically to the imidazo[1,2-a]pyridine subclass, which represents one of the most extensively studied and utilized branches of this chemical family. The compound's structural identity is defined by its systematic nomenclature, which indicates the precise positioning of functional groups around the bicyclic core structure.

The molecular architecture of this compound can be understood through its Simplified Molecular Input Line Entry System representation: O=C(C1=C(C)N=C2C=CC=C(Cl)N21)O. This notation reveals the strategic placement of substituents that distinguish this compound from other members of the imidazopyridine family. The chlorine atom occupies the 5-position of the pyridine ring, while a methyl group is positioned at the 2-position of the imidazole portion, and a carboxylic acid functional group extends from the 3-position.

Contemporary research has established that imidazopyridines can be systematically categorized based on the nitrogen atom positions and the specific connections between the constituent rings. The imidazo[1,2-a]pyridine nucleus demonstrates unique biological, physical, and chemical properties that differentiate it from other imidazopyridine variants such as imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines. Each structural variation within the imidazopyridine family exhibits distinct characteristics that influence their respective application domains.

The following table summarizes the key structural parameters of this compound:

Parameter Value Reference
Chemical Abstracts Service Number 885275-55-8
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
MDL Number MFCD00798110
Structural Classification Imidazo[1,2-a]pyridine derivative
Ring System Bicyclic 5-6 heterocycle

Research findings indicate that the accessibility of structural positions for modification varies significantly depending on the specific imidazopyridine family under consideration. The imidazo[1,2-a]pyridine framework allows for diverse functionalization patterns, enabling chemists to fine-tune the properties of derivatives through strategic substitution strategies. The presence of both electron-withdrawing groups, such as the chlorine substituent, and electron-donating groups, such as the methyl group, in this compound creates a unique electronic environment that influences the compound's reactivity and stability profiles.

The structural versatility of imidazo[1,2-a]pyridine derivatives has been extensively documented in the literature, with researchers demonstrating that modifications at various positions can dramatically alter the compounds' properties. Specifically, studies have shown that substitutions at the 6-position of the imidazo[1,2-a]pyridine ring can significantly impact biological activity, while modifications at other positions may influence physical properties such as solubility and stability. The strategic placement of functional groups in this compound represents a carefully designed approach to achieving specific molecular characteristics.

Historical Context of Imidazo[1,2-a]pyridine Scaffold Development

The development of the imidazo[1,2-a]pyridine scaffold represents a significant milestone in heterocyclic chemistry, with its emergence spanning several decades of intensive research and refinement. The historical trajectory of this chemical framework reflects the broader evolution of medicinal chemistry and the growing recognition of heterocyclic compounds as privileged structures for drug discovery and development. Early investigations into imidazopyridine chemistry laid the foundational understanding that would eventually lead to the sophisticated synthetic methodologies and structure-activity relationships that characterize contemporary research in this field.

The recognition of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold emerged from systematic studies demonstrating its broad range of applications in medicinal chemistry. This designation reflects the scaffold's demonstrated ability to serve as a versatile platform for the development of compounds with diverse biological activities. Historical analysis reveals that the imidazo[1,2-a]pyridine framework has been particularly successful in yielding compounds with cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiapoptotic, hypnotic, antiviral, antibacterial, antiprotozoal, and anxiolytic properties.

The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has progressed through several distinct phases, each characterized by specific technological advances and theoretical insights. Early synthetic approaches relied heavily on traditional condensation reactions, which provided reliable but often limited access to structural diversity. The development of multicomponent reactions represented a significant advancement, enabling more efficient construction of complex molecular architectures while simultaneously introducing greater structural variety.

A comprehensive examination of the literature reveals that the past decade has witnessed remarkable progress in the synthesis of imidazo[1,2-a]pyridine derivatives, with 2-aminopyridine frequently serving as a central coupling component. Recent methodological developments have introduced several streamlined approaches for constructing compounds incorporating the imidazo[1,2-a]pyridine scaffold, including metal-free direct synthesis protocols that offer enhanced sustainability and operational simplicity.

The following table chronicles key developmental milestones in imidazo[1,2-a]pyridine scaffold research:

Time Period Major Development Impact Reference
Early Period (1955-1980) Initial structural identification and basic synthesis Establishment of fundamental chemistry
Development Phase (1980-2000) Recognition as privileged scaffold Expansion into medicinal applications
Modern Era (2000-2010) Advanced synthetic methodologies Improved efficiency and diversity
Contemporary Period (2010-Present) Metal-free synthesis and specialized applications Enhanced sustainability and precision

Historical research has demonstrated that the imidazo[1,2-a]pyridine scaffold's versatility stems from its unique electronic properties and conformational flexibility. The bicyclic structure provides a rigid framework that can accommodate various substitution patterns while maintaining favorable pharmacokinetic properties. This combination of structural stability and functional diversity has made the scaffold particularly attractive for researchers seeking to develop compounds with specific biological targets.

The development of structure-activity relationship understanding for imidazo[1,2-a]pyridine derivatives has evolved significantly over time, with researchers gradually elucidating the molecular features responsible for specific biological activities. Early studies focused primarily on empirical observations of biological effects, while more recent investigations have employed sophisticated computational and analytical techniques to understand the molecular mechanisms underlying these activities.

Contemporary research continues to build upon this historical foundation, with scientists exploring new synthetic methodologies and expanding the scope of applications for imidazo[1,2-a]pyridine derivatives. The development of specialized synthesis protocols, such as those employing tandem reactions, oxidative coupling, aminooxygenation, and hydroamination reactions, has opened new possibilities for accessing previously challenging structural motifs. These advances have contributed to the continued growth and refinement of the imidazo[1,2-a]pyridine scaffold as a valuable tool in chemical research and development.

The historical context of imidazo[1,2-a]pyridine scaffold development reveals a pattern of continuous innovation and expanding applications, with each generation of researchers building upon previous discoveries to achieve greater sophistication and precision in both synthesis and application. This evolutionary trajectory suggests that compounds such as this compound represent not merely individual chemical entities, but rather components of a larger, evolving understanding of heterocyclic chemistry and its potential for addressing diverse scientific and technological challenges.

Properties

IUPAC Name

5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGHLBBFRZSXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370928
Record name 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-55-8
Record name 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an imidazole derivative in the presence of a base, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a crucial building block in synthesizing various pharmaceuticals . Its main use is in developing drugs that target specific diseases to enhance therapeutic efficacy . For instance, it is a key intermediate in developing anti-cancer and anti-inflammatory drugs . By modifying its structure, researchers can create new drug candidates with improved efficacy and fewer side effects.

Biochemical Research

This compound is valuable in studies related to enzyme inhibition and receptor binding . It provides insights into biological pathways and mechanisms, potentially leading to novel treatment strategies . Understanding how this compound interacts with enzymes and receptors can help design more effective drugs.

Agricultural Chemistry

This compound has potential applications in creating agrochemicals . It helps develop more effective pesticides and herbicides that are also safer for the environment . This is important for improving crop yields while minimizing environmental harm.

Material Science

Researchers explore this compound for its properties in creating advanced materials . It can be used in polymers or coatings that require specific chemical characteristics for improved durability and performance . This leads to innovative materials with enhanced properties.

Analytical Chemistry

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with four related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Solubility CAS RN Key Applications
This compound Cl (5), CH₃ (2), COOH (3) C₉H₇ClN₂O₂ 210.01 Not reported N/A Pharmaceutical intermediate
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate Cl (6), COOH (3) C₈H₅ClN₂O₂·xH₂O 196.59 (anhydrous) Slightly in water 138642-97-4 Organic synthesis, drug discovery
5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid OCH₃ (5), COOH (2) C₉H₈N₂O₃ 192.17 Not reported 1352398-56-1 Discontinued; research scaffold
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CF₃ (6), COOH (3) C₉H₅F₃N₂O₂ 230.15 Not reported 13380-84-2 High-throughput screening
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid 4-Cl-C₆H₄ (2), COOH (3) C₁₄H₁₀ClN₂O₂ 274.70 Not reported N/A Ligand in receptor-binding studies
Key Observations:
  • Positional Isomerism: The 6-chloro analog (Entry 2) exhibits reduced steric hindrance compared to the 5-chloro-2-methyl derivative, which may influence its solubility and interaction with biological targets . Aromatic vs. Alkyl Substituents: The 4-chlorophenyl group in Entry 5 introduces π-π stacking capabilities, making it advantageous for receptor-binding applications .
Reactivity in Cross-Coupling Reactions
  • Decarboxylative Coupling : The target compound’s carboxylic acid group at position 3 enables participation in palladium-catalyzed decarboxylative cross-coupling, a reaction optimized for imidazopyridine-3-carboxylic acids (e.g., with chlorobenzene, yielding biaryl derivatives) .
  • Halogenation : Chlorination at position 5 (as in the target compound) can be achieved using NCS in acetic acid, a method validated for analogous imidazopyridines .
Pharmacological Potential
  • While direct bioactivity data for the target compound are lacking, structural analogs demonstrate diverse applications: 6-Chloro-3-carboxylic acid hydrate (Entry 2) is commercially available for drug discovery, suggesting utility as a building block .

Biological Activity

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS number 885275-55-8) is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Purity : ≥97%
  • Hazard Classification : Irritant

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties. For instance, modifications at the imidazo or pyridine rings can enhance bioactivity or selectivity against specific targets .

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit notable anticancer properties. For example:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .
  • Case Study : A derivative of this compound showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It demonstrated activity against various bacterial strains, suggesting potential applications as an antimicrobial agent. The structure-activity relationship (SAR) studies revealed that the presence of chlorine and methyl groups significantly contributes to its efficacy .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of imidazo[1,2-a]pyridine derivatives:

  • Mechanisms : These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Research Findings Summary Table

Activity TypeMechanism of ActionIC50 Values (µM)References
AnticancerInduction of apoptosis<10
AntimicrobialInhibition of bacterial growth<20
NeuroprotectiveProtection against oxidative stressNot specified

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

  • Methodology : The compound can be synthesized via oxidation of a methyl-substituted precursor (e.g., 2-methylimidazo[1,2-a]pyridine derivatives) using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reaction conditions require inert atmospheres (e.g., nitrogen) and controlled temperatures (50–80°C) to minimize side reactions. Post-reaction purification involves recrystallization or column chromatography .

Q. How should researchers safely handle and dispose of this compound?

  • Guidelines : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Waste must be segregated in labeled containers and processed by certified waste management services to avoid environmental contamination. Avoid aqueous disposal due to potential persistence in ecosystems .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Techniques : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

  • Approach : Quantum chemical calculations (e.g., density functional theory) predict intermediate stability and transition states. Machine learning models trained on reaction databases can prioritize solvent systems and catalysts. For example, ICReDD’s workflow combines computation and experimental feedback to reduce optimization time by 30–50% .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman spectra with simulated data (e.g., using Gaussian software). For ambiguous cases, single-crystal X-ray diffraction provides definitive structural proof .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Derivatization Methods :

  • Amide Formation : React the carboxylic acid with thionyl chloride (SOCl₂) to generate an acyl chloride, then couple with amines.
  • Esterification : Use alkyl halides (e.g., ethyl iodide) in basic conditions (K₂CO₃) to produce esters.
  • Functionalization : Introduce halogens (e.g., bromine) at the pyridine ring via electrophilic substitution for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Contradiction and Experimental Design

Q. How to troubleshoot low yields in the final oxidation step?

  • Troubleshooting :

  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C) under hydrogenation conditions.
  • Solvent Optimization : Switch from polar aprotic (DMF) to protic solvents (ethanol/water mixtures) to enhance solubility.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized species) and adjust stoichiometry .

Q. What experimental controls are essential for reproducibility in biological assays?

  • Controls :

  • Negative Control : Use a structurally analogous compound lacking the chloro-substituent to isolate halogen-specific effects.
  • Solvent Control : Match DMSO concentrations (<1% v/v) to rule out solvent interference.
  • Positive Control : Include a known enzyme inhibitor (e.g., imidazopyridine-based kinase inhibitors) for assay validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.